![molecular formula C28H16N2O3 B12683852 N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide CAS No. 93940-14-8](/img/structure/B12683852.png)

N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

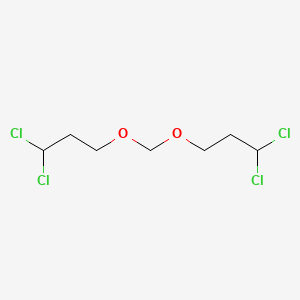

N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält eine Cyanogruppe, eine Biphenylstruktur und ein Anthracenderivat, was sie zu einem einzigartigen Molekül mit diversen chemischen Eigenschaften macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

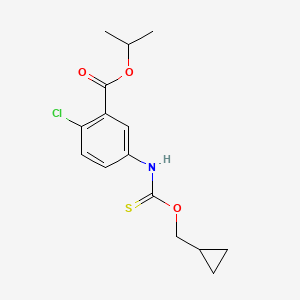

Die Synthese von N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyanoacetylierung von Aminen, bei der substituierte Aryl- oder Heteroarylamine unter verschiedenen Bedingungen mit Alkylcyanoacetaten reagieren . Diese Reaktion kann je nach gewünschter Ausbeute und Reinheit ohne Lösungsmittel bei Raumtemperatur oder unter Erwärmung durchgeführt werden .

Industrielle Produktionsmethoden

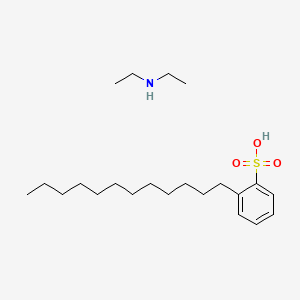

Die industrielle Produktion dieser Verbindung kann die Verwendung von Triethylammoniumhydrogensulfat als Brønsted-saurem ionischen Flüssigkeitskatalysator umfassen. Diese Methode ist aufgrund ihrer hohen Ausbeute, kurzen Reaktionszeiten und der Wiederverwendbarkeit des Katalysators vorteilhaft . Die Reaktion wird typischerweise unter Umgebungsbedingungen und ohne Lösungsmittel durchgeführt, was sie zu einem umweltfreundlichen Ansatz macht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Cyanogruppe.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen .

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinonderivate, Aminderivate und substituierte Anthracenderivate .

Wissenschaftliche Forschungsanwendungen

N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen verwendet.

Medizin: Wird wegen seiner einzigartigen chemischen Struktur auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Cyanogruppe und die Anthracen-Einheit spielen eine entscheidende Rolle für seine biologische Aktivität. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Effekten führen .

Wirkmechanismus

The mechanism of action of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and anthracene moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-Cyano-4,5,6,7-Tetrahydro-1-benzothien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid

- 3-Cyano-N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)benzamid

Einzigartigkeit

N-(3-Cyano-9,10-Dihydro-9,10-dioxo-2-anthryl)[1,1’-Biphenyl]-4-carboxamid ist einzigartig aufgrund seiner Kombination aus einer Cyanogruppe, einer Biphenylstruktur und einem Anthracenderivat. Diese Kombination verleiht ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten, die in anderen ähnlichen Verbindungen nicht üblich sind .

Eigenschaften

CAS-Nummer |

93940-14-8 |

|---|---|

Molekularformel |

C28H16N2O3 |

Molekulargewicht |

428.4 g/mol |

IUPAC-Name |

N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |

InChI |

InChI=1S/C28H16N2O3/c29-16-20-14-23-24(27(32)22-9-5-4-8-21(22)26(23)31)15-25(20)30-28(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,(H,30,33) |

InChI-Schlüssel |

GJJVYWHXZQSRDO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3C#N)C(=O)C5=CC=CC=C5C4=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)